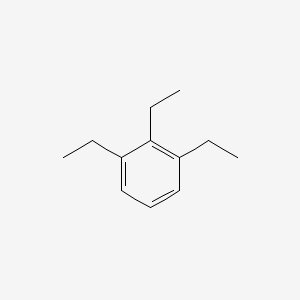
Imidazolidinetrione, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazolidinetrione, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- is a synthetic organic compound that belongs to the class of imidazolidinetriones. These compounds are characterized by their unique ring structure and diverse functional groups, which make them valuable in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Imidazolidinetrione, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- typically involves multi-step organic reactions. The starting materials often include imidazolidinetrione derivatives, bromoethyl compounds, and methoxy-naphthylmethyl groups. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Imidazolidinetrione, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
Imidazolidinetrione, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of Imidazolidinetrione, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Imidazolidinetrione, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- include other imidazolidinetrione derivatives with different functional groups. Examples include:
- Imidazolidinetrione, 1-(2-chloroethyl)-3-(4-methoxy-1-naphthylmethyl)-
- Imidazolidinetrione, 1-(2-bromoethyl)-3-(4-hydroxy-1-naphthylmethyl)-
Uniqueness
The uniqueness of Imidazolidinetrione, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
101564-84-5 |
|---|---|
Formule moléculaire |
C17H15BrN2O4 |
Poids moléculaire |
391.2 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-3-[(4-methoxynaphthalen-1-yl)methyl]imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C17H15BrN2O4/c1-24-14-7-6-11(12-4-2-3-5-13(12)14)10-20-16(22)15(21)19(9-8-18)17(20)23/h2-7H,8-10H2,1H3 |
Clé InChI |
NENWHWMKFIROKX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C2=CC=CC=C21)CN3C(=O)C(=O)N(C3=O)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















